1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical architecture, which includes a methoxy group and a piperidine ring. It is part of the broader family of tropane alkaloids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but may have different functional groups.
Tropane alkaloids: These compounds are structurally related and include well-known examples like cocaine and atropine.
Uniqueness
1-(4-{3-methoxy-8-azabicyclo[321]octane-8-carbonyl}piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities
Properties
IUPAC Name |
1-[4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSAGKEEMUAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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